molecular formula C12H18N2O B2919314 trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol CAS No. 2413365-38-3

trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol

Cat. No. B2919314
CAS RN: 2413365-38-3
M. Wt: 206.289
InChI Key: URWFQNMMGBHTJW-JQWIXIFHSA-N
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Description

The compound “trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol” is a complex organic molecule that contains a cyclohexanol, an amine, and a methylpyridine group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of an amine group could make it a potential nucleophile, while the hydroxyl group could potentially be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .

Scientific Research Applications

Stereochemistry and Structural Analysis

  • Stereochemical studies have been pivotal in understanding the conformations and configurations of cyclohexane derivatives. Research has elucidated the configurations of cis- and trans-4-hydroxycyclohexylacetic acid, highlighting their role as tyrosine metabolites and proposing a defective enzyme pathway in their formation (Niederwieser, Wadman, & Danks, 1978).
  • Investigations into the synthesis and conformation of partially saturated 3,1-benzoxazines have revealed the influence of cis- and trans-configurations on the compounds' chemical behaviors and potential applications (Bernáth, Stájer, Szabó, Folop, & Sohár, 1985).

Molecular Architecture and Self-Assembly

  • Research on uranyl ion complexes using trans-1,4-cyclohexanedicarboxylic acid has demonstrated the capability of such compounds to form a wide range of molecular architectures, suggesting potential applications in materials science (Thuéry & Harrowfield, 2017).
  • Syntheses that leverage the stereochemistry of cyclohexane derivatives, like the preparation of Schiff bases from trans-pyrazolylcyclohexanol, underline the importance of structural nuances in designing flexible molecules for coordination chemistry and potentially catalytic activities (Barz, Rauch, & Thiel, 1997).

Catalysis and Synthetic Applications

  • The development of new catalytic systems using cis-1,2-cyclohexanediol highlights the role of cyclohexane derivatives in enhancing reaction efficiencies and selectivities, suggesting their utility in organic synthesis and industrial processes (Kabir, Lorenz, van Linn, Namjoshi, Ara, & Cook, 2010).
  • Efforts to synthesize oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one reveal insights into foldamer construction, showcasing the potential of cyclohexane derivatives in developing novel peptidomimetics and biomolecular scaffolds (Lucarini & Tomasini, 2001).

Material Science and Polymer Chemistry

  • Synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides have been explored, indicating the significant impact of stereochemistry on polymer solubility, thermal stability, and mechanical properties. This research paves the way for designing advanced polymeric materials with tailored features (Fang, Yang, Zhang, Gao, & Ding, 2004).

properties

IUPAC Name

(1S,2S)-2-[(4-methylpyridin-3-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-7-13-8-11(9)14-10-4-2-3-5-12(10)15/h6-8,10,12,14-15H,2-5H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWFQNMMGBHTJW-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)N[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol

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